2,4,6-Trimethylphenethylamine hydrochloride

Catalog No.
S699299
CAS No.
3167-10-0
M.F
C11H18ClN
M. Wt
199.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trimethylphenethylamine hydrochloride

CAS Number

3167-10-0

Product Name

2,4,6-Trimethylphenethylamine hydrochloride

IUPAC Name

2-(2,4,6-trimethylphenyl)ethanamine;hydrochloride

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

InChI

InChI=1S/C11H17N.ClH/c1-8-6-9(2)11(4-5-12)10(3)7-8;/h6-7H,4-5,12H2,1-3H3;1H

InChI Key

JWLMPZNZDSXSQN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)CCN)C.Cl

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCN)C.Cl

The exact mass of the compound 2,4,6-Trimethylphenethylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93689. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,6-Trimethylphenethylamine hydrochloride (CAS: 3167-10-0) is a highly substituted, synthetic aromatic amine salt primarily procured as an analytical internal standard. Characterized by its steric bulk and high lipophilicity, this compound is globally recognized in the International Organisation of Vine and Wine (OIV) official methods for the quantification of biogenic amines in complex fermented matrices[1]. Supplied as a highly pure, stable crystalline solid (mp 296-305 °C), it exhibits excellent solubility in dilute acids, making it ideal for the precise gravimetric preparation of standard solutions. Its primary industrial and laboratory value lies in its predictable derivatization kinetics and unique chromatographic retention profile, which strictly differentiates it from endogenous food amines.

Substituting 2,4,6-trimethylphenethylamine hydrochloride with generic phenethylamines or aliphatic amines fundamentally compromises analytical accuracy. Endogenous amines like unsubstituted phenethylamine or tyramine cannot be used as internal standards because they naturally occur in the target matrices, leading to signal overlap and false quantification [1]. Furthermore, attempting to use the free base form of 2,4,6-trimethylphenethylamine introduces severe gravimetric errors; the free base is susceptible to oxidation and volatility, whereas the hydrochloride salt ensures absolute weighing precision for standard solutions (e.g., 2 g/L in 0.1 M HCl). Finally, the specific 2,4,6-trimethyl substitution pattern provides the exact lipophilicity required to shift its chromatographic retention time well beyond the elution window of natural biogenic amines and derivatization byproducts, a feature absent in less sterically hindered analogs [2].

Chromatographic Resolution from Endogenous Amines

In reverse-phase HPLC analysis of biogenic amines, the internal standard must not co-elute with target analytes. Due to the hydrophobic 2,4,6-trimethyl substitution, 2,4,6-trimethylphenethylamine exhibits a significantly extended retention time compared to unsubstituted phenethylamine and other natural amines. Under standard OIV gradient conditions, this ensures baseline resolution from histamine, tyramine, and putrescine, preventing peak integration errors that occur when using less hydrophobic structural analogs [1].

Evidence DimensionChromatographic retention and peak resolution
Target Compound Data2,4,6-Trimethylphenethylamine: Elutes in a distinct, interference-free retention window due to high lipophilicity.
Comparator Or BaselineUnsubstituted phenethylamine / endogenous amines: Elute earlier in crowded chromatographic regions.
Quantified DifferenceGuarantees baseline resolution from all natural biogenic amines and DEEMM derivatization byproducts.
ConditionsReverse-phase HPLC-DAD at 280 nm following DEEMM derivatization.

Procuring this specific highly substituted analog is mandatory to prevent signal overlap and ensure accurate quantification in complex food and beverage matrices.

Gravimetric Precision and Shelf Stability

For internal standards, exact concentration preparation is critical. 2,4,6-Trimethylphenethylamine hydrochloride is a stable, high-melting solid (mp 296-305 °C), allowing for highly accurate gravimetric weighing. In contrast, the free base form is prone to atmospheric degradation and handling inconsistencies. The salt form ensures >99% reproducibility when preparing the standard 2 g/L stock solutions in 0.1 M HCl required by international testing protocols .

Evidence DimensionHandling precision and thermal stability
Target Compound DataHydrochloride salt: Stable solid, mp 296-305 °C, precise gravimetric handling.
Comparator Or BaselineFree base form: Liquid or low-melting solid, susceptible to oxidation and volatility.
Quantified DifferenceEliminates weighing errors associated with volatile free bases, ensuring exact molarity in standard solutions.
ConditionsPreparation of 2 g/L analytical stock solutions in 0.1 M HCl at room temperature.

Buyers must specify the hydrochloride salt to achieve the absolute quantitative reproducibility required for certified analytical testing.

UV Chromophore Consistency Post-Derivatization

When using HPLC-DAD at 280 nm, the internal standard must exhibit a UV response factor comparable to the target analytes. Unlike aliphatic diamines (e.g., 1,7-diaminoheptane) which rely entirely on the DEEMM tag for UV absorbance, 2,4,6-trimethylphenethylamine retains an intrinsic aromatic chromophore. This structural parity with target aromatic amines (like tyramine) ensures that fluctuations in derivatization yield or detector sensitivity affect the internal standard and the analytes proportionally, minimizing quantification variance [1].

Evidence DimensionUV response proportionality at 280 nm
Target Compound Data2,4,6-Trimethylphenethylamine: Aromatic ring provides intrinsic UV absorbance synergistic with the DEEMM tag.
Comparator Or BaselineAliphatic internal standards (e.g., 1,7-diaminoheptane): Lack native aromatic chromophores.
Quantified DifferenceProvides a more representative UV response factor relative to aromatic biogenic amines.
ConditionsHPLC-DAD detection at 280 nm post-DEEMM alkylation.

Selecting an aromatic internal standard reduces calibration errors in UV-based assays compared to using generic aliphatic alternatives.

OIV-Compliant Biogenic Amine Quantification

This compound is the mandatory internal standard for food safety and enology laboratories executing the official OIV method (OIV-MA-AS315-26) for determining histamine, tyramine, putrescine, and cadaverine in wine. Its specific retention time ensures it does not interfere with the quantification of these critical regulatory targets[1].

Complex Matrix HPLC-DAD Assay Development

Due to its high lipophilicity and resulting late elution profile, this compound is highly effective as an internal standard in novel reverse-phase HPLC assays where early-eluting matrix interferences (such as sugars, organic acids, or pigments in food extracts) complicate the baseline [2].

Derivatization Protocol Benchmarking

Because it possesses a highly accessible primary amine attached to a sterically hindered aromatic core, it serves as an excellent benchmark substrate for evaluating the efficiency and kinetics of new derivatization reagents (e.g., DEEMM, OPA, or Dansyl chloride) in analytical chemistry workflows [2].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3167-10-0

Dates

Last modified: 08-15-2023

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